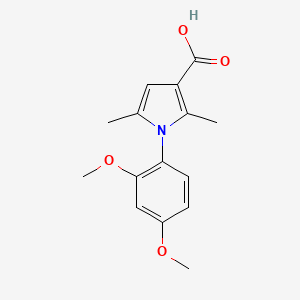

1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethoxyphenyl and dimethyl groups

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C15H17NO4/c1-9-7-12(15(17)18)10(2)16(9)13-6-5-11(19-3)8-14(13)20-4/h5-8H,1-4H3,(H,17,18) |

InChI Key |

WSKPDHPXWODPNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)OC)OC)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves:

- Construction of the pyrrole ring with 2,5-dimethyl substitution.

- Introduction of the 3-carboxylic acid functionality on the pyrrole.

- Attachment of the 2,4-dimethoxyphenyl substituent at the nitrogen (N-1) position.

The synthetic route often starts from substituted aldehydes or acetoacetates, followed by ring closure reactions and functional group transformations.

Detailed Synthetic Routes and Key Reactions

Synthesis of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives

A patented method for the preparation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester provides a useful precedent. The key steps are:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of propionaldehyde with bromine to form 2-bromopropanal | 0–50 °C, aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide) | Controlled temperature and solvent choice critical for selectivity |

| 2 | Ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water | 0–50 °C, alkaline conditions | Produces 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester |

This method avoids costly and polluting reagents like tert-butyl acetoacetate and sodium nitrite, and is amenable to scale-up with high yields and purity.

Specific considerations for 2,4-dimethoxyphenyl substitution

- The 2,4-dimethoxy substitution pattern on the phenyl ring may require the use of 2,4-dimethoxyaniline or 2,4-dimethoxyphenyl halides as coupling partners.

- Protecting groups or selective demethylation steps may be necessary if starting from other methoxy-substituted precursors.

- The electron-donating methoxy groups influence the reactivity and regioselectivity of the N-arylation step.

Proposed Synthetic Scheme for 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

| Step | Starting Materials | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | Propionaldehyde + Bromine | Bromination | 0–50 °C, aprotic solvent | 2-bromopropanal |

| 2 | 2-bromopropanal + ethyl acetoacetate + NH3 (ammonia water) | Ring closure | 0–50 °C, alkaline | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester |

| 3 | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester + 2,4-dimethoxyaniline or 2,4-dimethoxyphenyl halide | N-arylation (nucleophilic substitution or coupling) | Base (KOH), ethanol, ~70 °C, several hours | 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester |

| 4 | Hydrolysis | Acidic or basic hydrolysis | Mild heating | 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

Analytical and Yield Data from Related Compounds

Research Findings and Practical Notes

- The bromination step must be carefully controlled to avoid over-bromination or side reactions; use of aprotic solvents such as toluene or dimethylformamide is preferred for selectivity and yield.

- Ring closure with ammonia and ethyl acetoacetate proceeds efficiently at mild temperatures, producing pyrrole derivatives with good purity.

- N-arylation of the pyrrole nitrogen is a critical step for introducing the 2,4-dimethoxyphenyl group. The choice of base, solvent, and temperature affects the reaction rate and yield.

- Hydrolysis of esters to carboxylic acids can be performed under mild acidic or basic conditions to avoid decomposition of sensitive methoxy groups.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, solvent evaporation, and crystallization at low temperature to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share a similar structural motif and have been studied for their antimicrobial activity.

Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a dimethoxyphenyl group, used in different synthetic applications.

Uniqueness

1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Biological Activity

1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.3 g/mol

Synthesis

The synthesis of this compound typically involves the formation of the pyrrole ring and the introduction of the methoxy and carboxylic acid substituents. Various synthetic routes have been developed to optimize yield and purity, often employing organic solvents and catalysts under controlled conditions .

Antioxidant Activity

Research indicates that 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. For instance:

- Cell Line Studies : In vitro tests on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed that the compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutics .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The compound appears to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

- Tyrosinase Inhibition : It has shown potential as a tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be lower than that of standard inhibitors like kojic acid .

- Protease Inhibition : Preliminary studies suggest it may also inhibit proteolytic enzymes involved in cancer metastasis .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds exhibit significant antioxidant activity through various assays including DPPH and ABTS radical scavenging tests .

- Anticancer Efficacy : Another research article documented the effects of this compound on human cancer cell lines, showing a dose-dependent decrease in viability and increased apoptosis markers through flow cytometry analysis .

Research Findings Summary Table

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

Synthesis optimization requires attention to regioselectivity, reaction time, and purification methods. For pyrrole derivatives, Knorr-type cyclization or Paal-Knorr condensation are common starting points. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Acidic or basic conditions (e.g., p-TsOH or NaHCO₃) influence cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, methoxy groups (δ ~3.8 ppm) and pyrrole protons (δ ~6.5–7.2 ppm) .

- IR : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and methoxy (C–O ~1250 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ m/z calculated for C₁₅H₁₇NO₄: 283.12) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles. For example:

- Unit cell parameters : Monoclinic systems (e.g., P2₁/c) with Z = 4 are common for pyrrole derivatives .

- Hydrogen bonding : Carboxylic acid groups form intermolecular H-bonds, influencing crystal packing .

- Disorder analysis : Refinement software (e.g., SHELXL) resolves positional ambiguities in substituents .

Q. What strategies can address discrepancies in biological activity data across studies?

- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature).

- Structural analogs : Test derivatives (e.g., methyl ester or amide forms) to isolate functional group contributions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Q. What methodologies are recommended for synthesizing derivatives via the carboxylic acid group?

- Amide formation : React with amines using coupling agents (EDC/HOBt) in anhydrous DCM .

- Esterification : Use Fischer-Speier conditions (H₂SO₄ catalyst, refluxing ethanol) .

- Salt formation : Neutralize with NaOH to improve aqueous solubility for in vivo studies .

Data Analysis and Contradiction Management

Q. How should researchers resolve conflicting NMR data for pyrrole derivatives?

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; carboxylic acid protons may appear broad in DMSO .

- Dynamic effects : Variable temperature NMR (VT-NMR) can resolve rotameric equilibria in substituents .

- Cross-validation : Use 2D techniques (COSY, HSQC) to confirm coupling patterns .

Q. What experimental designs mitigate low solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Prodrug approaches : Convert to methyl esters, which hydrolyze in vivo to the active acid .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Tables for Key Data

Q. Table 1. Representative NMR Data for Pyrrole Derivatives

| Proton Position | δ (ppm) in DMSO-d₆ | Multiplicity | Assignment |

|---|---|---|---|

| Pyrrole C–H | 6.8–7.2 | Singlet | Aromatic |

| OCH₃ | 3.7–3.9 | Singlet | Methoxy |

| COOH | 12.5–13.0 | Broad | Carboxylic |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.